molecular formula C10H14N2O2 B091227 N-Butyl-3-hydroxypyridine-2-carboxamide CAS No. 1079-41-0

N-Butyl-3-hydroxypyridine-2-carboxamide

Cat. No. B091227
CAS RN: 1079-41-0
M. Wt: 194.23 g/mol
InChI Key: OWPOMFAYGIXICK-UHFFFAOYSA-N
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Description

N-Butyl-3-hydroxypyridine-2-carboxamide, also known as Bucladesine or dibutyryl cyclic AMP, is a cyclic nucleotide analog that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various biochemical and physiological studies. Bucladesine is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a wide range of effects on cellular processes.

Mechanism Of Action

N-Butyl-3-hydroxypyridine-2-carboxamide acts as a potent activator of PKA by mimicking the action of cyclic AMP. It binds to the regulatory subunit of PKA, causing the release of the catalytic subunit. The catalytic subunit then phosphorylates a wide range of cellular proteins, leading to changes in their function.

Biochemical And Physiological Effects

N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It can induce the differentiation of various cell types, including muscle cells, adipocytes, and neurons. It can also stimulate the release of neurotransmitters, such as dopamine and acetylcholine, and increase the activity of ion channels, such as calcium channels.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Butyl-3-hydroxypyridine-2-carboxamide in lab experiments is its potency and specificity. It can activate PKA at low concentrations and has a high affinity for the regulatory subunit of PKA. However, N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to have some limitations in certain experimental settings. For example, it can be rapidly metabolized in some cell types, leading to a short-lived activation of PKA.

Future Directions

There are several future directions for the use of N-Butyl-3-hydroxypyridine-2-carboxamide in scientific research. One potential area of research is the role of cyclic AMP in the regulation of immune cell function. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, and may have potential therapeutic applications in the treatment of autoimmune diseases. Another area of research is the use of N-Butyl-3-hydroxypyridine-2-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's disease. N-Butyl-3-hydroxypyridine-2-carboxamide has been shown to enhance synaptic plasticity and may have potential as a treatment for cognitive impairment.

Synthesis Methods

N-Butyl-3-hydroxypyridine-2-carboxamide can be synthesized by the reaction of butyric anhydride with 3-hydroxypyridine-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-Butyl-3-hydroxypyridine-2-carboxamide as a white crystalline powder.

Scientific Research Applications

N-Butyl-3-hydroxypyridine-2-carboxamide has been widely used in scientific research as a tool to study the role of cyclic AMP in various cellular processes. It has been used to investigate the effects of cyclic AMP on gene expression, cell proliferation, differentiation, and apoptosis. N-Butyl-3-hydroxypyridine-2-carboxamide has also been used to study the role of cyclic AMP in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.

properties

CAS RN

1079-41-0

Product Name

N-Butyl-3-hydroxypyridine-2-carboxamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-butyl-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14)

InChI Key

OWPOMFAYGIXICK-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=C(C=CC=N1)O

Canonical SMILES

CCCCNC(=O)C1=C(C=CC=N1)O

Other CAS RN

1079-41-0

Origin of Product

United States

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